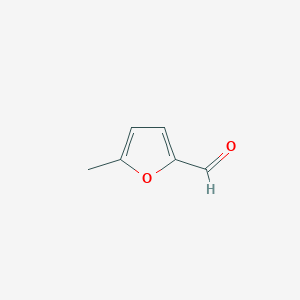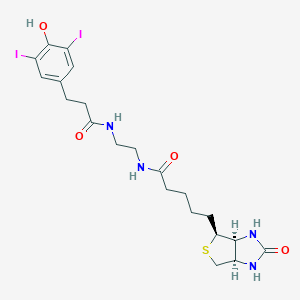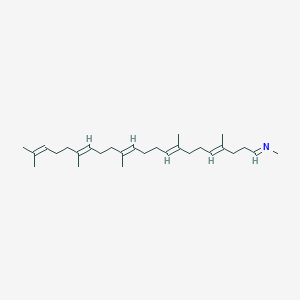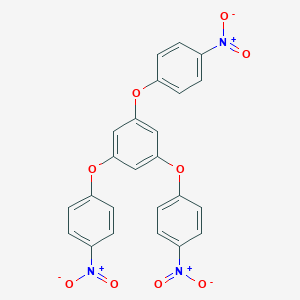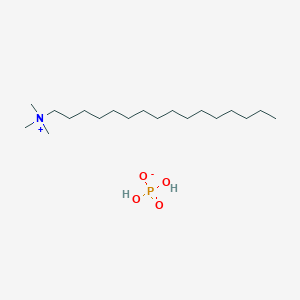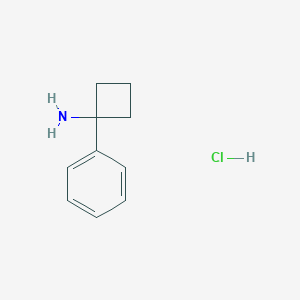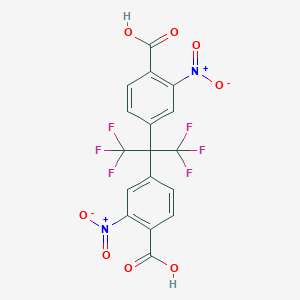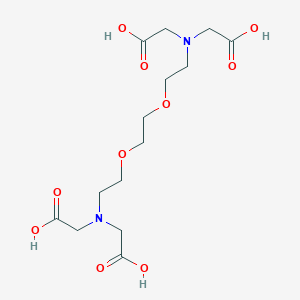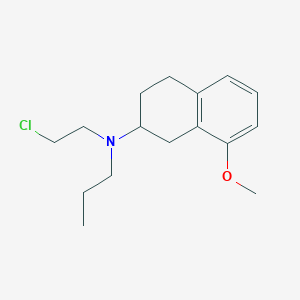
N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has been used in scientific research as a tool to study the effects of serotonin on the central nervous system. TFMPP has been found to have a range of biochemical and physiological effects, which make it a valuable tool in scientific research.
Mecanismo De Acción
N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects by binding to the 5-HT2A and 5-HT2C receptors in the brain and peripheral tissues. This leads to the activation of intracellular signaling pathways, which ultimately result in changes in neurotransmitter release, gene expression, and cellular metabolism. The exact mechanism of action of N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is not fully understood, but it is thought to involve the modulation of ion channels, second messenger systems, and protein kinases.
Efectos Bioquímicos Y Fisiológicos
N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine has been found to have a range of biochemical and physiological effects, which include the following:
1. Increased serotonin release: N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine has been shown to increase the release of serotonin in the brain, which can lead to changes in mood, anxiety, and appetite.
2. Cardiovascular effects: N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine has been found to cause vasoconstriction and an increase in blood pressure, which can lead to cardiovascular complications.
3. Thermoregulatory effects: N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine has been found to cause hyperthermia, which can lead to heat stroke and other heat-related illnesses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine has several advantages as a tool for scientific research, including its potency, selectivity, and ease of synthesis. However, it also has several limitations, including its potential for toxicity, its narrow therapeutic window, and its lack of specificity for the 5-HT2A and 5-HT2C receptors.
Direcciones Futuras
There are several future directions for research on N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, including the following:
1. Development of more selective agonists: There is a need for the development of more selective agonists of the 5-HT2A and 5-HT2C receptors, which can be used to study the specific roles of these receptors in the central nervous system.
2. Study of the long-term effects of N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: There is a need for further research on the long-term effects of N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine on the central nervous system, cardiovascular system, and other physiological systems.
3. Investigation of the potential therapeutic uses of N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: There is a need for further research on the potential therapeutic uses of N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, including its use in the treatment of mood disorders, anxiety disorders, and other psychiatric conditions.
Conclusion
In conclusion, N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is a synthetic compound that has been used extensively in scientific research to study the effects of serotonin on the central nervous system. It has a range of biochemical and physiological effects, which make it a valuable tool in scientific research. However, it also has several limitations, and further research is needed to fully understand its potential therapeutic uses and long-term effects.
Métodos De Síntesis
The synthesis of N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine involves several steps, including the reaction of 2-chloroethylamine with 1,2,3,4-tetrahydronaphthalene, followed by the reaction of the resulting compound with propylamine and then with methoxyethyl chloride. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine has been used extensively in scientific research to study the effects of serotonin on the central nervous system. It has been found to be a potent agonist of the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite. N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine has also been used to study the effects of serotonin on the cardiovascular system, as well as its role in the regulation of body temperature.
Propiedades
Número CAS |
118202-68-9 |
|---|---|
Nombre del producto |
N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
Fórmula molecular |
C16H24ClNO |
Peso molecular |
281.82 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-8-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C16H24ClNO/c1-3-10-18(11-9-17)14-8-7-13-5-4-6-16(19-2)15(13)12-14/h4-6,14H,3,7-12H2,1-2H3 |
Clave InChI |
JIGYZROREFQOJA-UHFFFAOYSA-N |
SMILES |
CCCN(CCCl)C1CCC2=C(C1)C(=CC=C2)OC |
SMILES canónico |
CCCN(CCCl)C1CCC2=C(C1)C(=CC=C2)OC |
Sinónimos |
8-MeO-CLEPAT 8-methoxy-2-(N-2-chloroethyl-N-n-propyl)aminotetralin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)


